2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C₁₇H₁₄N₂ It is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and a nitrile group at the 3 position
Preparation Methods
The synthesis of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Chemical Reactions Analysis
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups .
Scientific Research Applications
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl rings can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its biological activity .
Comparison with Similar Compounds
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can be compared with similar compounds such as:
3,5-Diphenyl-3,4-dihydro-2H-pyrrole: Lacks the nitrile group, which may affect its reactivity and biological activity.
2,5-Diphenyl-3,4-dihydro-2H-1,2,4-triazole-3-one: Contains a triazole ring instead of a pyrrole ring, leading to different chemical properties and applications.
4,5-Diphenyl-3,4-dihydro-2H-pyrrole:
These comparisons highlight the unique features of this compound, such as the presence of the nitrile group and its specific substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
28168-60-7 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2 |
InChI Key |
WJQQITMUIRDYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.